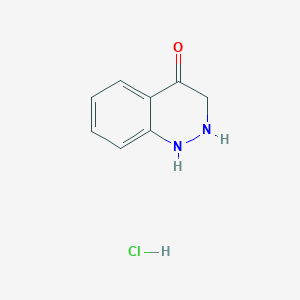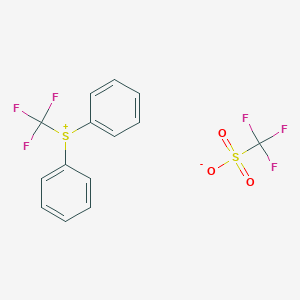
Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonat
Übersicht
Beschreibung
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C14H10F6O3S2 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate is a type of heterocyclic compound It’s known to be used in various chemical and biological experimental processes .
Mode of Action
It has been designed to chelate the detrimental defects of perovskite films using a cost-effective post-treatment method .
Result of Action
It’s known to be used in various chemical and biological experimental processes .
Action Environment
It’s known to be stored under inert gas (nitrogen or argon) at 2-8°c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate can be synthesized through a two-step process involving the reaction of diphenyl sulfide with trifluoromethanesulfonic anhydride, followed by oxidation with m-chloroperbenzoic acid . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a trifluoromethylating agent in nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions
Common reagents used in reactions with diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate include triflic anhydride, m-chloroperbenzoic acid, and various bases such as sodium hydride and potassium carbonate . The reactions are typically carried out under inert gas conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate include trifluoromethylated compounds, sulfoxides, and sulfones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenylsulfonium triflate
- Trifluoromethylsulfonium triflate
- Phenyl trifluoromethyl sulfoxide
Uniqueness
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is unique due to its ability to act as a trifluoromethylating agent and its stability under standard conditions. It offers higher reactivity and selectivity in introducing trifluoromethyl groups compared to similar compounds .
Eigenschaften
IUPAC Name |
diphenyl(trifluoromethyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBUXDOUNWVNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593403 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147531-11-1 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147531-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
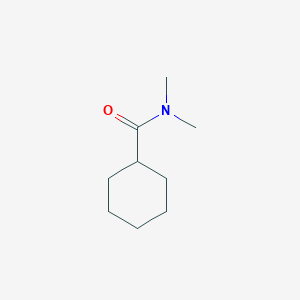
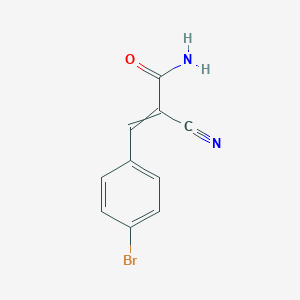
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)


![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
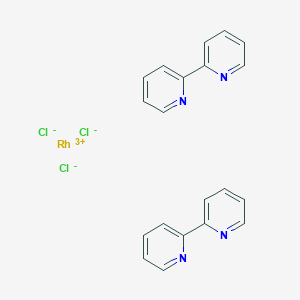
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)

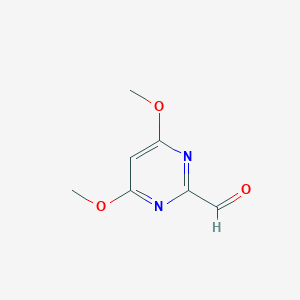
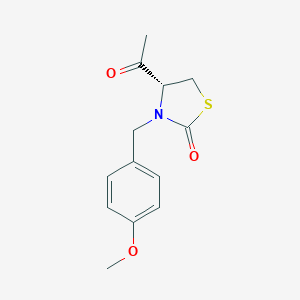
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

